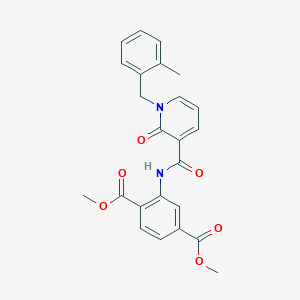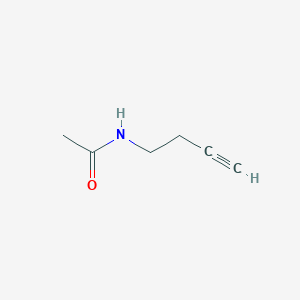
N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of an organic compound includes its molecular formula, structural formula, and possibly its functional groups. The compound you mentioned appears to contain a naphthamide group, a phenyl group, and a hydroxy group, indicating that it might have interesting chemical properties .
Synthesis Analysis
The synthesis of a complex organic compound often involves multiple steps, each requiring specific reagents and conditions. Without specific information, it’s difficult to detail the synthesis of this compound .Molecular Structure Analysis
The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For instance, the hydroxy group (-OH) is often involved in condensation reactions, and the phenyl group can undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
Physical and chemical properties include solubility, melting point, boiling point, density, and reactivity. These properties can be determined through various experimental procedures .科学的研究の応用
Alzheimer's Disease Diagnostic Imaging
Research by Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative related to the chemical structure of interest, in positron emission tomography (PET) to identify neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This approach facilitated the noninvasive monitoring of Alzheimer's pathology, highlighting the potential of naphthyl-related compounds in diagnostic imaging technologies (Shoghi-Jadid et al., 2002).
Water Treatment Technologies
Patel et al. (2019) investigated the degradation of naproxen, a common water contaminant, using advanced oxidation processes. This study underscores the environmental applications of naphthyl derivatives in enhancing water treatment and purification processes, potentially reducing the environmental impact of pharmaceutical contaminants (Patel et al., 2019).
Enzymatic Activity and Tissue Staining
Burstone (1959) discussed the use of complex naphthols for demonstrating tissue oxidase activity. This application is significant in histochemical techniques, providing insights into cellular and molecular processes, particularly in understanding the distribution and function of enzymes within tissues (Burstone, 1959).
Phytotoxicity and Environmental Impact
Altenburger et al. (2006) explored the phytotoxic properties of N-phenyl-2-naphthylamine, emphasizing its specific toxic action on plants at low concentrations. This research is crucial for assessing the environmental risks associated with chemical pollutants, contributing to the development of safer chemical practices and regulations (Altenburger et al., 2006).
Chemical Synthesis and Characterization
Studies on the synthesis and characterization of novel compounds, such as those by Kurt et al. (2020), illustrate the chemical versatility and potential applications of naphthyl derivatives in creating new materials with unique properties for use in various scientific and industrial contexts (Kurt et al., 2020).
作用機序
The mechanism of action is typically discussed in the context of bioactive compounds. It describes how the compound interacts with biological systems.
Safety and Hazards
特性
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-22(25,15-14-17-8-3-2-4-9-17)16-23-21(24)20-13-7-11-18-10-5-6-12-19(18)20/h2-13,25H,14-16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYDSSRVOJUUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-4-(Dimethylamino)-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methyl]but-2-enamide](/img/structure/B2673017.png)


![3-(2-chlorophenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2673022.png)
![1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2673023.png)
![1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2673024.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B2673027.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2673029.png)
![3-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2673031.png)


![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2673039.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2673040.png)
